

Application Note: Quantification of Palonosetron in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: (R,R)-Palonosetron Hydrochloride

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of palonosetron in human plasma. The described protocol utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high throughput with a short chromatographic run time. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Palonosetron is a potent and highly selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is indicated for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy. Given its low therapeutic dose and long plasma half-life, a sensitive and reliable analytical method is crucial for determining its concentration in biological matrices. This LC-MS/MS method provides the necessary sensitivity and selectivity for the bioanalytical analysis of palonosetron in human plasma.

Experimental Materials and Reagents

- Palonosetron hydrochloride reference standard
- Verapamil (Internal Standard, I.S.)



- HPLC grade methanol and acetonitrile
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Diethyl ether (analytical grade)
- Human plasma (drug-free)
- Purified water

Instrumentation

- A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- An ultra-performance liquid chromatography (UPLC) system.
- Analytical column: ACQUITY UPLC™ HSS T3 column or equivalent.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the table below.

Table 1: LC-MS/MS Instrument Parameters



Parameter	Setting	
LC System		
Column	ACQUITY UPLC™ HSS T3	
Mobile Phase	Methanol:Water (80:20, v/v) with 0.1% Formic Acid	
Flow Rate	0.20 mL/min	
Injection Volume	10 μL	
Run Time	1.2 min	
MS System		
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Capillary Voltage	2.5 kV	
Source Temperature	110 °C	
Desolvation Temperature	450 °C	
Cone Voltage	40 V	
Collision Gas	Argon	
MRM Transitions		
Palonosetron	m/z 297.3 → 109.8	
Verapamil (I.S.)	m/z 455.1 → 164.9	
Collision Energy	30 eV for both Palonosetron and I.S.	

Protocols

Standard and Quality Control Sample Preparation

• Stock Solutions: Prepare primary stock solutions of palonosetron and verapamil (I.S.) in methanol at a concentration of 1 mg/mL.

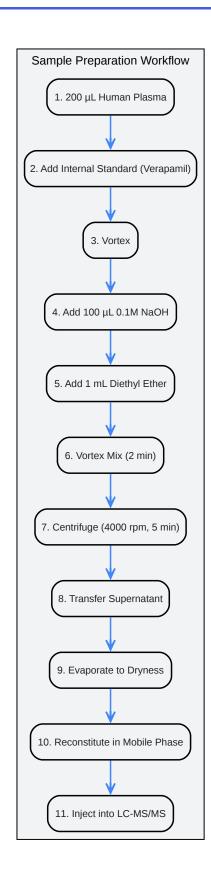


- Working Solutions: Prepare serial dilutions of the palonosetron stock solution with a methanol:water (50:50, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free human plasma to obtain calibration standards over the desired concentration range (e.g., 0.0190–3.80 ng/mL) and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation

The sample preparation workflow is illustrated in the diagram below.





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Sample Preparation Workflow Diagram



- Pipette 200 μL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
- Add the internal standard solution.
- Vortex briefly.
- To create alkaline conditions, add a basifying agent.[1]
- Add 1 mL of diethyl ether for liquid-liquid extraction.
- Vortex mix for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Carefully transfer the upper organic layer (supernatant) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject the sample into the LC-MS/MS system.

Method Validation and Results

The method was validated according to established bioanalytical method validation guidelines. [2]

Linearity

The calibration curve was linear over the concentration range of 0.0190–3.80 ng/mL for palonosetron in human plasma. The correlation coefficient (r^2) was consistently \geq 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized below.

Table 2: Precision and Accuracy Data



QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
Low	0.0380	< 11%	< 11%	-4.3% to 6.1%
Medium	0.380	< 11%	< 11%	-4.3% to 6.1%
High	3.04	< 11%	< 11%	-4.3% to 6.1%

%RSD: Relative

Standard

Deviation, %RE: Relative Error

Lower Limit of Quantification (LLOQ)

The LLOQ for palonosetron in human plasma was determined to be 0.0190 ng/mL.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

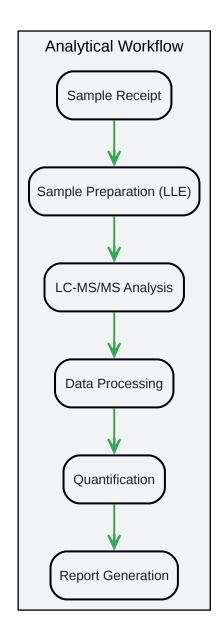
Table 3: Recovery and Matrix Effect Data

Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Palonosetron	Low	> 85%	Minimal
Medium	> 85%	Minimal	
High	> 85%	Minimal	
Verapamil (I.S.)	-	> 85%	Minimal

Signaling Pathway and Logical Relationships

The analytical workflow follows a logical progression from sample receipt to final data analysis.





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Overall Analytical Workflow

Conclusion

The described LC-MS/MS method is rapid, sensitive, and selective for the quantification of palonosetron in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and can be applied to pharmacokinetic studies of palonosetron.



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References

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- 2. ema.europa.eu [ema.europa.eu]
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